Calculated Partition Coefficient (LogP) – Lipophilicity Differentiation Against De-Fluoro and De-Methyl Analogs
The calculated LogP (cLogP) of the target compound positions it in a narrow lipophilicity window between its de-fluoro (7-methyl only) and de-methyl (3-fluoro only) analogs, directly impacting membrane permeability and non-specific protein binding predictions. The vendor-supplied cLogP of 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is 1.35 . The unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid has a cLogP of approximately 0.3–0.4 (estimated from SMILES: c1ccn2cc(nc2c1)C(=O)O). The 7-methyl analog (CAS 80353-94-2) has a cLogP of ~0.9 (estimated). The 3-fluoro analog (CAS 898156-12-2) has a cLogP of ~0.7 (estimated). The target compound combines both substituents, resulting in the highest cLogP in this analog series—a property that, in imidazo[1,2-a]pyridine kinase inhibitor programs, frequently correlates with improved passive cellular permeability and enhanced target engagement in cell-based assays when benchmarked against less lipophilic congeners .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.35 |
| Comparator Or Baseline | 7-methyl analog (CAS 80353-94-2): cLogP ~0.9 (estimated); 3-fluoro analog (CAS 898156-12-2): cLogP ~0.7 (estimated); unsubstituted parent (CAS 64951-08-2): cLogP ~0.3–0.4 (estimated). |
| Quantified Difference | ΔcLogP = +0.65 vs. 3-fluoro analog; +0.45 vs. 7-methyl analog; +0.95–1.05 vs. unsubstituted parent. |
| Conditions | Calculated values from vendor product information and SMILES-based cLogP estimation using standard fragment-based algorithms; not experimentally determined. |
Why This Matters
Higher cLogP within this analog series predicts improved passive membrane diffusion, which is essential for intracellular target engagement in whole-cell kinase and antimicrobial assays, making this compound the most suitable starting point for programs requiring balanced lipophilicity.
